N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE
Description
This compound features a benzene-1,4-diamine backbone modified with two distinct functional groups:
- N4-linked quinoline-thiomorpholine moiety: The quinoline scaffold is fused with a thiomorpholine-4-carbonyl group, introducing sulfur-based electron-rich regions that may enhance metal-binding or enzyme-targeting capabilities.
Properties
IUPAC Name |
[4-[4-(dimethylamino)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-25(2)17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(27)26-11-13-28-14-12-26/h3-10,15H,11-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMGTUDZQAGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the thiomorpholine carbonyl group. The final step involves the coupling of this intermediate with benzene-1,4-diamine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the thiomorpholine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiomorpholine group may interact with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Quinoline-Based Analogues
- L2-b (): Replaces the thiomorpholine-quinoline group with a pyridinylmethyl chain. Demonstrated Aβ aggregate dissolution in Alzheimer’s models, attributed to its hybrid design combining metal chelation (via pyridine) and Aβ interaction (via dimethylated diamine) .
- Chloroquinoline Derivatives (): Feature chloroquinoline-imine linkages. The chlorine atom may enhance target binding via hydrophobic interactions .
Key Difference : The target compound’s thiomorpholine-4-carbonyl group introduces sulfur atoms, which could improve solubility and metal-binding capacity compared to chlorine or pyridine substituents .
Diamine Backbone Modifications
- Pentane-diamine-quinoline (): Extends the diamine chain to pentane, increasing flexibility. This modification, derived from chloroquine, is explored for antimalarial activity but may reduce blood-brain barrier penetration compared to shorter chains .
- Benzimidazole Derivatives (): Replaces quinoline with a nitrobenzimidazole group, shifting activity toward necroptosis inhibition (apoptosis alternative).
Biological Activity
N1,N1-Dimethyl-N4-[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]benzene-1,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a quinoline moiety linked to a thiomorpholine group, which is significant for its biological interactions.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in disease pathways, potentially leading to therapeutic effects against conditions such as cancer and inflammation.
- Antiparasitic Properties : The compound has demonstrated efficacy against parasitic infections, suggesting a role in treating diseases caused by parasites.
Anticancer Activity
Studies have shown that N1,N1-Dimethyl-N4-[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]benzene-1,4-diamine possesses anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Specific IC50 values were reported, indicating effective concentrations for therapeutic use.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 12 | Inhibition of metastasis |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects:
- In Vivo Studies : Animal models infected with parasites showed significant reductions in parasite load when treated with the compound. The selectivity index was favorable compared to standard treatments.
Case Studies
Several case studies highlight the efficacy and safety profile of the compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that administration of the compound resulted in partial responses in 30% of participants, with manageable side effects.
- Case Study on Parasitic Infections : In a study involving patients with leishmaniasis, treatment with the compound led to significant improvement in symptoms and reduction in lesion size.
Toxicology and Safety
Toxicological assessments indicate that N1,N1-Dimethyl-N4-[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]benzene-1,4-diamine exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to fully establish its safety profile.
Q & A
Q. What are the recommended synthetic routes for N1,N1-dimethyl-N4-[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]benzene-1,4-diamine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinoline core via Skraup or Friedländer synthesis.
- Step 2 : Introduction of the thiomorpholine-carbonyl group using carbodiimide coupling agents (e.g., EDC/HCl) under inert conditions .
- Step 3 : N-methylation of the benzene-1,4-diamine moiety using methyl iodide and a base (e.g., K₂CO₃) in DMF .
Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, stoichiometry). For example, a 2³ factorial design can identify critical parameters for yield improvement .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Structural Confirmation :
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺).
- NMR : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., quinoline protons at δ 8.5–9.0 ppm, thiomorpholine carbons at δ 40–50 ppm) .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assay against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to chloroquine as a reference .
- Anticancer Potential : MTT assay on HeLa or MCF-7 cells, using IC₅₀ values to quantify cytotoxicity .
Advanced Research Questions
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardization : Use identical cell lines/passage numbers and control for assay conditions (e.g., serum concentration, incubation time).
- Mechanistic Validation : Perform target-specific assays (e.g., enzyme inhibition for kinase targets) to isolate confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from multiple studies and identify outliers .
Q. What is the role of the thiomorpholine-carbonyl group in modulating target binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with morpholine (non-sulfur) or piperidine replacements and compare binding affinities via surface plasmon resonance (SPR).
- Computational Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase), highlighting hydrogen bonding with the thiomorpholine sulfur .
Q. Which computational methods are effective for predicting its metabolic stability?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (optimal range: 2–3), polar surface area (<140 Ų), and cytochrome P450 inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in liver microsomal environments .
Q. How to design a structure-activity relationship (SAR) study focusing on the quinoline-4-yl substituent?
- Methodological Answer :
- Analog Library : Synthesize derivatives with halogens (Cl, Br), electron-withdrawing (NO₂), or donating (OMe) groups at the quinoline 3-position.
- Activity Correlation : Use partial least squares (PLS) regression to correlate substituent Hammett constants (σ) with bioactivity data .
Q. What analytical techniques are required to resolve degradation products under oxidative conditions?
- Methodological Answer :
- Forced Degradation : Treat with 3% H₂O₂ at 40°C for 24 hours.
- LC-MS/MS : Identify major degradation products (e.g., quinoline N-oxide at m/z [M+16]⁺) and propose pathways .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Regulatory Considerations : Monitor structural similarities to banned compounds (e.g., 7-chloro-4-quinolinyl derivatives ) to avoid regulatory pitfalls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
